molecular formula C11H14N4O B13226494 5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13226494
M. Wt: 218.26 g/mol
InChI Key: ISOPCWKAMGVDRY-UHFFFAOYSA-N
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Description

5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazine ring attached to the pyrazole core, along with methyl and propyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a pyrazine derivative with a suitable hydrazine and a ketone or aldehyde to form the pyrazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, specific solvents, and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions could convert the compound into more reduced forms, possibly altering the pyrazole or pyrazine rings.

    Substitution: Substitution reactions might involve the replacement of one of the substituents (e.g., methyl or propyl groups) with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potentially as a probe or ligand in biochemical studies.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.

    2,3-Dihydro-1H-pyrazol-3-one: A simpler pyrazole compound without the pyrazine ring.

    Pyrazinamide: A pyrazine derivative used as an antitubercular agent.

Uniqueness

5-Methyl-2-propyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific combination of a pyrazine ring and pyrazole core, along with the methyl and propyl substituents. This structural uniqueness could confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-methyl-2-propyl-1-pyrazin-2-ylpyrazol-3-one

InChI

InChI=1S/C11H14N4O/c1-3-6-14-11(16)7-9(2)15(14)10-8-12-4-5-13-10/h4-5,7-8H,3,6H2,1-2H3

InChI Key

ISOPCWKAMGVDRY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C=C(N1C2=NC=CN=C2)C

Origin of Product

United States

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